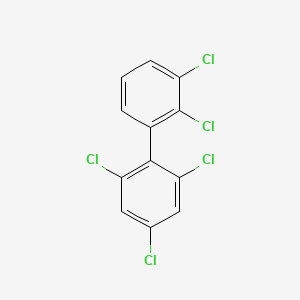

2,2',3,4',6'-Pentachlorobiphenyl

説明

Historical Context of Polychlorinated Biphenyl (B1667301) Production and Regulation

Commercial production of PCBs began in 1929 and they were widely used in various industrial and commercial applications due to their desirable properties. epa.govtriumvirate.com These man-made chemicals are non-flammable, chemically stable, have a high boiling point, and possess excellent electrical insulating properties. epa.govtriumvirate.com This made them ideal for use as coolants and lubricants in transformers, capacitors, and other electrical equipment. epa.govclu-in.org They were also utilized as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper. epa.govtriumvirate.com

The widespread use of PCBs led to their significant release into the environment through various means, including manufacturing processes, use and disposal, accidental spills, and leaks from products containing them. clu-in.org Evidence of their persistence and harmful effects on the environment and human health began to accumulate, leading to growing concerns. triumvirate.comnih.gov In the United States, this culminated in the passage of the Toxic Substances Control Act (TSCA) in 1976, which banned the domestic manufacture of PCBs starting in 1979. epa.govnih.gov

Globally, the persistence and long-range transport of PCBs were recognized as a serious issue, necessitating international cooperation. iisd.org The Stockholm Convention on Persistent Organic Pollutants, adopted in 2001 and entering into force in 2004, is a global treaty aimed at protecting human health and the environment from these harmful chemicals. iisd.orgreach24h.com PCBs were among the initial 12 POPs targeted by the convention for elimination. pops.inteti-swiss.com The convention mandates parties to cease production and new uses of PCBs, and to make determined efforts to identify, label, and remove from use equipment containing PCBs by 2025, with a goal for their environmentally sound waste management by 2028. iisd.orgpops.int

Overview of Polychlorinated Biphenyl Congeners and Mixtures

PCBs are not a single compound but a class of 209 distinct chemical compounds known as congeners. epa.govnih.gov Each congener is a unique, well-defined chemical with a specific number and position of chlorine atoms attached to the biphenyl structure. epa.gov For example, 2,2',3,4',6'-Pentachlorobiphenyl is a specific congener with five chlorine atoms.

PCBs were manufactured and sold as complex mixtures of various congeners. epa.govepa.gov These commercial mixtures, such as the Aroclor series in the United States, were produced by progressively chlorinating batches of biphenyl to achieve a target percentage of chlorine by weight. epa.gov Consequently, commercial mixtures with higher chlorine percentages contained a greater proportion of more heavily chlorinated congeners, though all congeners could be present to some degree in any given mixture. epa.govepa.gov The composition of these mixtures is crucial for understanding their potential health risks. epa.gov

The 209 PCB congeners can also be categorized into subcategories called homologs, which are groups of congeners with the same number of chlorine atoms. epa.gov For instance, all pentachlorobiphenyls, including PCB 105, belong to the same homolog group.

General Characteristics Influencing Environmental Behavior

The environmental behavior of this compound is governed by its physicochemical properties. As a pentachlorobiphenyl, it is a moderately chlorinated congener. The degree of chlorination in a PCB congener influences its properties: as chlorination increases, the melting point and lipophilicity increase, while vapor pressure and water solubility decrease. wikipedia.org

PCBs, in general, are characterized by their low water solubility and high solubility in most organic solvents, oils, and fats. wikipedia.orgwordpress.com They are also very stable compounds, resistant to acids, bases, oxidation, hydrolysis, and temperature changes. wikipedia.org This stability contributes to their environmental persistence. nih.gov

The environmental fate of PCBs is complex. They can enter the environment through various pathways and can be found in air, water, and soil. clu-in.org They bind strongly to soil and can be taken up by small organisms and fish in sediments and water. clu-in.org While notoriously persistent, PCBs can be metabolized by most living organisms, including mammals, plants, fungi, and bacteria, although the rate of metabolism generally decreases with increasing chlorine substitution. nih.govnih.gov This metabolism can lead to the formation of other compounds, such as hydroxylated PCBs (OH-PCBs), which can also be of environmental concern. nih.gov The composition of PCB mixtures found in the environment often differs from the original commercial mixtures due to congener-specific degradation and bioaccumulation processes. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound (PCB 105)

| Property | Value |

| Molecular Formula | C12H5Cl5 |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 32598-14-4 |

Regulatory Milestones for PCBs

| Year | Event | Significance |

| 1929 | Commercial production of PCBs begins. triumvirate.com | Start of widespread industrial use. |

| 1976 | U.S. Congress passes the Toxic Substances Control Act (TSCA). nih.gov | Initiated the ban on PCB manufacturing in the U.S. |

| 1979 | U.S. ban on domestic PCB manufacturing takes effect. epa.gov | End of legal PCB production in the United States. |

| 2001 | Adoption of the Stockholm Convention on Persistent Organic Pollutants. iisd.orgreach24h.com | Global treaty to eliminate or restrict POPs, including PCBs. |

| 2004 | Stockholm Convention enters into force. reach24h.cometi-swiss.com | International legal framework for controlling POPs becomes active. |

| 2025 | Target for phasing out PCB-containing equipment under the Stockholm Convention. iisd.org | Deadline for parties to remove in-use PCB equipment. |

| 2028 | Target for environmentally sound management of PCB waste under the Stockholm Convention. iisd.org | Deadline for the safe disposal of PCB waste. |

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trichloro-2-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-9(15)11(10(16)5-6)7-2-1-3-8(14)12(7)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFFZTAPOOICFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074193 | |

| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60233-25-2 | |

| Record name | PCB 98 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60233-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7H9MK079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Sources and Anthropogenic Emissions

2,2',3,4',6'-Pentachlorobiphenyl, also known as PCB 95, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications until they were banned in many countries due to their environmental persistence and adverse health effects. The environmental presence of this compound stems from both its intentional inclusion in commercial PCB mixtures and its unintentional formation as a byproduct in certain industrial processes.

Legacy Industrial Applications and Associated Releases

Historically, the primary source of this compound release into the environment was through its presence in commercial PCB mixtures, such as Aroclors. These mixtures were widely used in a range of industrial and commercial applications due to their chemical stability, non-flammability, and electrical insulating properties.

Key applications that led to the release of this compound include:

Dielectric and Coolant Fluids: PCBs were extensively used in electrical transformers and capacitors. Leaks, spills, and improper disposal of this equipment have been a significant source of environmental contamination. It is estimated that leaks from transformers and capacitors account for a substantial portion of PCB emissions.

Plasticizers: PCBs were added to paints, plastics, and rubber products to increase their flexibility and durability. Over time, this compound can be released from these materials through volatilization and weathering.

Other Industrial Uses: PCBs also found use in hydraulic systems, as heat transfer fluids, and in the production of pigments, dyes, and carbonless copy paper.

The congener this compound was a component of several commercial Aroclor mixtures. The approximate weight percent of this specific congener in different Aroclor formulations is detailed in the table below.

| Aroclor Mixture | Approximate Weight Percent of this compound (PCB 95) |

| Aroclor 1242 | Data not available in the provided search results. |

| Aroclor 1248 | Data not available in the provided search results. |

| Aroclor 1254 | 6.67% |

| Aroclor 1260 | Data not available in the provided search results. |

Unintentional Production and Emissions (e.g., Pigments, Combustion Byproducts)

Beyond its intentional use in commercial mixtures, this compound is also unintentionally produced and released into the environment through several industrial processes:

Pigment and Dye Manufacturing: Certain organic pigments, particularly diarylide yellow and phthalocyanine pigments, can contain PCBs as unintended byproducts of the manufacturing process. The formation of PCBs in these processes often involves reactions with chlorinated intermediates and solvents.

Combustion Processes: The incineration of municipal and industrial waste can lead to the formation and release of PCBs, including this compound. Incomplete combustion of materials containing chlorine and organic compounds can result in the synthesis of various PCB congeners.

Contaminated Sites and Building Materials as Secondary Sources

Legacy contamination from past industrial activities and the continued presence of PCBs in older buildings and materials act as significant secondary sources of this compound to the environment.

Contaminated Sites: Soil and sediment at former manufacturing facilities, hazardous waste sites, and landfills where PCB-containing materials were produced or disposed of can contain high concentrations of this compound. These sites can act as long-term reservoirs, slowly releasing PCBs into the surrounding environment through volatilization, leaching, and soil erosion. For instance, soil at a hazardous waste site near a Native American community in New York was found to have a maximum PCB concentration of 750 mg/kg cdc.gov.

Building Materials: Buildings constructed or renovated between the 1950s and 1970s may contain PCB-laden materials such as caulking, sealants, paints, and fluorescent light ballasts. These materials can deteriorate over time, releasing this compound into indoor and outdoor environments. Studies have found PCB concentrations in caulk ranging from 5% to 30% by weight. The weathering and removal of these materials can lead to the contamination of surrounding soil. Soil contamination around buildings with PCB-containing caulk has been observed, with concentrations ranging from 3.3 to 34 mg/kg nih.gov.

Spatial and Temporal Distribution Patterns in Environmental Compartments

Due to its persistence and ability to undergo long-range transport, this compound is found in various environmental compartments across the globe, including in remote regions far from its original sources.

Atmospheric Distribution and Long-Range Atmospheric Transport

The semi-volatile nature of this compound allows it to be transported over long distances in the atmosphere. This process of "global fractionation" leads to the deposition of PCBs in colder regions, such as the Arctic.

Atmospheric Transport: Once released into the atmosphere, this compound can exist in both the vapor phase and adsorbed to airborne particles. This allows for its transport over vast distances by wind currents.

Arctic Contamination: Elevated concentrations of PCBs have been detected in the Arctic environment, which is attributed to long-range atmospheric transport from more industrialized areas. Analysis of snow samples from the Agassiz Ice Cap has shown PCB concentrations ranging from 1.2 to 6.7 ng/L over a 30-year period publications.gc.ca. Atmospheric concentrations of the sum of seven major PCB congeners in Arctic areas are generally in the range of < 5–30 pg/m³ nih.gov.

Aquatic System Distribution (Water, Sediments)

Due to its low water solubility and high affinity for organic matter, this compound tends to accumulate in the sediments of aquatic systems.

Water: Concentrations of PCBs in water are generally low due to their hydrophobic nature. However, they can be detected in both freshwater and marine environments. For example, dissolved concentrations of the sum of six common PCB congeners in the North Atlantic and Arctic Ocean were found to be less than 1 pg/L researchgate.net.

Sediments: Sediments act as a major sink and long-term reservoir for PCBs in aquatic ecosystems. The concentrations of PCBs in sediments are typically much higher than in the overlying water column. In the lower St. Johns River, for instance, total PCB concentrations in sediments were found to be above the threshold effect level, indicating potential risk to sensitive species unf.edu. Studies in various river systems have shown that PCB concentrations in sediments can vary widely depending on the proximity to industrial sources. For example, in the Udu River in Nigeria, the total concentration of 28 PCB congeners in sediments ranged from 5.34 to 16.1 ng/g dry weight oaepublish.com.

Terrestrial Distribution in Soils and Dust

This compound is a synthetic chemical compound that does not occur naturally in the environment. Its presence in soils and dust is a direct result of human activities, including historical industrial use and improper disposal of products containing polychlorinated biphenyls (PCBs).

Soils: Studies have confirmed the presence of this compound in terrestrial soils, indicating its persistence and widespread distribution. Research conducted in East Chicago, an area with a history of industrial activity, detected this specific congener in residential soils. The geometric mean concentration of non-Aroclor PCB 89, an alias for this compound, was reported in these residential soil samples, highlighting its presence in environments where people live.

While comprehensive global data on the soil concentrations of this specific pentachlorobiphenyl isomer remains limited, its detection in industrialized and residential areas underscores the long-term contamination potential of PCBs. The lipophilic (fat-loving) nature of this compound contributes to its strong adsorption to soil organic matter, leading to its retention in the terrestrial environment.

Dust: Information regarding the specific concentrations of this compound in indoor and outdoor dust is not extensively detailed in the reviewed literature. However, general studies on PCBs in dust have shown that these compounds are ubiquitous in such matrices. Given the presence of this compound in soil, it is plausible that it also partitions into and is transported with dust particles, contributing to its dispersal in the environment.

Biota Distribution in Various Ecosystems

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. This leads to its presence in the biota of both aquatic and terrestrial ecosystems, with concentrations often increasing at higher trophic levels through biomagnification.

Aquatic Ecosystems:

Fish: Research has specifically investigated the bioaccumulation of this compound in aquatic organisms. A study on adult zebrafish (Danio rerio) demonstrated the uptake and accumulation of this compound. This research is crucial as it confirms the bioavailability of this compound to fish and its potential to enter aquatic food webs. While specific concentrations in various wild fish populations are not widely reported, the zebrafish study provides a clear indication of its potential to contaminate fish species.

Terrestrial Ecosystems:

Mammals: The disposition of this compound has been studied in mammals. Research on mice investigated the atropselective disposition of this compound and its metabolites. This study provides insights into how mammals process and eliminate this specific PCB congener, which is fundamental to understanding its bioaccumulation potential and toxicokinetics in terrestrial food chains. Although this was a controlled laboratory study, it highlights the biological pathways this compound can take once it enters a mammalian system.

While the available data specifically quantifying this compound in a wide array of global biota is still emerging, the existing studies on zebrafish and mice confirm its ability to be taken up and distributed within organisms. The general knowledge of PCB behavior suggests that this congener is likely present in other species, particularly those at higher trophic levels in contaminated areas. Further research is needed to establish a more comprehensive picture of its global distribution in various ecosystems and the full extent of its bioaccumulation in different food webs.

Environmental Fate and Transport Dynamics of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Inter-compartmental Exchange Processes

The movement of 2,2',3,4',6'-pentachlorobiphenyl between different environmental compartments—air, water, sediment, and soil—is a key aspect of its environmental dynamics. These exchange processes determine the compound's residence time in each medium and its potential for long-range transport.

Air-Water Partitioning

The partitioning of this compound between air and water is primarily described by its Henry's Law Constant (HLC). nist.govhenrys-law.org This constant relates the partial pressure of the compound in the gas phase to its concentration in the aqueous phase at equilibrium. henrys-law.org A higher HLC indicates a greater tendency for the compound to volatilize from water into the air. The HLC for PCB congeners is influenced by factors such as the degree and position of chlorine substitution and temperature. nih.govresearchgate.net Generally, the substitution of chlorines on the biphenyl (B1667301) rings leads to smaller HLCs. nih.gov The temperature dependence of the HLC is significant, with values increasing at higher temperatures, which affects the enthalpy and entropy of the phase change. researchgate.netresearchgate.net

Table 1: Physicochemical Properties Influencing Air-Water Partitioning

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₅Cl₅ | Defines the basic structure and mass. nih.gov |

| Molecular Weight | 326.4 g/mol | Influences diffusion and transport rates. nih.gov |

| Henry's Law Constant (HLC) | Varies with congener and temperature | Key parameter for air-water exchange. nih.govresearchgate.net |

| Water Solubility | Low | Affects concentration in the aqueous phase. epa.gov |

Sediment-Water Exchange

The exchange of this compound between sediment and the overlying water column is a critical process affecting its availability and persistence in aquatic systems. researchgate.net Due to their hydrophobic nature, PCBs strongly adsorb to organic matter and particulates, which then settle and accumulate in sediments. wikipedia.org Sediments can thus act as a major sink and a long-term source of PCBs to the water column. researchgate.net

The release of PCBs from sediment to water can occur through diffusion from porewater and resuspension of sediment particles. researchgate.net Studies on other pentachlorobiphenyls, such as 2,3,4,5,6-pentachlorobiphenyl (B96224), in anaerobic sediment slurries have shown that microbial reductive dechlorination can occur. nih.govnih.gov This process, which involves the removal of chlorine atoms, can alter the congener profile and potentially reduce toxicity, but it also affects the compound's partitioning behavior. nih.gov The rate of these transformations can be influenced by factors like pH and the presence of specific microbial communities, such as sulfate-reducing bacteria. nih.govnih.gov The flux of PCBs from sediment to water is complex and depends on sediment concentration, water column concentration, partitioning coefficients, and physical disturbances like bioturbation. researchgate.net

Soil-Air Volatilization

Volatilization from soil is a significant pathway for the entry of semi-volatile organic compounds like this compound into the atmosphere. This process is influenced by the compound's physicochemical properties, particularly its vapor pressure and Henry's Law Constant, as well as soil properties (organic carbon content, moisture, temperature) and atmospheric conditions. epa.gov

Compounds with higher vapor pressure and HLC will volatilize more readily. For PCBs, volatilization from soil surfaces can be a dominant transport mechanism, contributing to their atmospheric transport and global distribution. The process is also linked to the compound's sorption to soil particles; stronger sorption reduces the concentration available for volatilization. Research on a different isomer, 2,2',4,4',6-pentachlorobiphenyl, adsorbed onto silica (B1680970) gel and irradiated with simulated sunlight, showed a photolysis half-life of 9.19 days, indicating that degradation can occur in the soil-air interface, influencing the net flux. epa.gov

Sorption and Desorption Dynamics in Environmental Matrices

The tendency of this compound to sorb to solid environmental matrices like soil and sediment is a defining characteristic of its environmental behavior. wikipedia.org This process is primarily governed by the compound's high hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment. epa.govresearchgate.net

The sorption is typically described by the organic carbon-normalized partition coefficient (Koc). epa.govresearchgate.net A high Koc value indicates strong binding to organic matter, which limits the compound's mobility, bioavailability, and susceptibility to degradation. wikipedia.org For this compound, a high XLogP3 value of 6.3 (an estimate of log Kow) suggests a very strong affinity for organic matter and thus a high Koc value. nih.govnih.gov This strong sorption is responsible for the accumulation of PCBs in soils and sediments, which act as long-term reservoirs. wikipedia.orgresearchgate.net Desorption, the reverse process, is often slow and incomplete, leading to the long-term persistence and slow release of these contaminants into the surrounding environment. researchgate.net

Table 2: Partitioning and Sorption Coefficients

| Coefficient | Description | Relevance for this compound |

|---|---|---|

| Log Kow | Octanol-Water Partition Coefficient | Estimated at 6.3, indicating high hydrophobicity and a strong tendency to partition into organic phases like lipids and sediment organic carbon. nih.govnih.gov |

| Koc | Organic Carbon-Water Partition Coefficient | High value expected due to high Log Kow, leading to strong sorption to soil and sediment, reducing mobility and bioavailability. epa.govresearchgate.net |

Modeling of Environmental Fate and Transport

Multimedia Fate Models

Multimedia fate models are computational tools used to simulate the transport and transformation of chemicals in the environment. nist.gov These models divide the environment into interconnected compartments such as air, water, soil, and sediment. nist.govepa.gov By using the chemical-specific properties of this compound (e.g., HLC, Koc, degradation rates) and the characteristics of the defined environment, these models can predict the compound's partitioning, concentration, and persistence in each compartment over time. researchgate.netnist.gov

These models are essential for understanding the long-range transport of persistent organic pollutants (POPs) like PCBs. They can demonstrate how a compound released in one location can be transported via air and water currents to remote regions. researchgate.net The accuracy of these models depends heavily on the quality of the input data, including the physicochemical properties of the compound and the environmental parameters. nist.govepa.gov For this compound, such models would confirm its tendency to accumulate in soil and sediment due to its high sorption potential, while also accounting for its capacity for atmospheric transport via volatilization. wikipedia.orgresearchgate.net

Coupled Hydrobiogeochemical Transport Models

Coupled hydrobiogeochemical transport models represent a sophisticated approach to understanding and predicting the environmental journey of this compound. These models integrate complex interactions between water movement (hydrodynamics), geological materials like sediments (geochemistry), and biological processes (biochemistry) to simulate the fate of contaminants. By linking these components, the models can provide more accurate and dynamic representations of how persistent organic pollutants (POPs) like this compound behave in aquatic ecosystems. researchgate.net

The core strength of these models lies in their ability to move beyond simplified representations of the environment. Instead of static assumptions, they use dynamic data, such as daily weather information, river flows, and water chemistry, to generate more nuanced predictions. researchgate.net This is particularly crucial for hydrophobic compounds like polychlorinated biphenyls (PCBs), whose transport is overwhelmingly tied to the movement of suspended sediments and dissolved organic carbon (DOC). researchgate.netmdpi.com Consequently, the accuracy of a model's predictions for this compound is heavily dependent on its ability to successfully simulate sediment and organic carbon dynamics. researchgate.net

A key application of these models is to simulate the behavior of PCB congeners in river systems. For instance, the Integrated Catchment (INCA) Contaminants model has been used to simulate the fate and transport of PCBs in the River Thames, UK. researchgate.net Such models can account for the temporal and spatial variability in contaminant application rates and the significant impact of short-term weather events, like floods, on the movement of PCBs through the environment. researchgate.net The transport of particle-bound PCBs often shows patterns linked to seasonal events like increased algal growth in spring and summer, and episodic increases due to the resuspension of bed sediments during storms. usgs.gov

The processes simulated within these coupled models are multifaceted and reflect the complex reality of an aquatic environment. A model might incorporate the following interacting components:

Hydrodynamics: This includes the physical movement of water, driven by tides, river flow, and wind. It governs the advection and dispersion of both dissolved and particle-bound contaminants. epa.gov

Sediment Transport: This component models the erosion, transport, deposition, and resuspension of sediments. Since PCBs have a high affinity for sorbing to particles, sediment dynamics are a primary driver of their transport and accumulation in areas like riverbeds and estuaries. usgs.govepa.gov

Organic Carbon Cycling: The models track the dynamics of both particulate organic carbon (POC) and dissolved organic carbon (DOC). The partitioning of this compound between the water column, sediment, and biota is strongly influenced by its association with these forms of organic carbon.

Contaminant-Specific Processes: These include key chemical and biological processes that directly affect the contaminant, such as:

Sorption and Desorption: The equilibrium partitioning of the compound between the dissolved phase and solid particles (sediment, suspended solids). epa.gov

Volatilization: The transfer of the compound from the water surface to the atmosphere. epa.gov

Degradation: The breakdown of the compound through processes like microbial degradation, which can occur under both aerobic and anaerobic conditions. mdpi.com

The table below illustrates the key interacting components within a typical coupled hydrobiogeochemical transport model for a hydrophobic contaminant like this compound.

| Model Component | Description | Relevance to this compound Transport |

| Hydrodynamics | Simulates water flow, velocity, and mixing. | Governs the bulk movement (advection) and spreading (dispersion) of dissolved and particle-associated this compound. epa.gov |

| Sediment Dynamics | Models erosion, deposition, and resuspension of particulate matter. | As a hydrophobic compound, this compound binds strongly to sediments, making sediment transport a primary pathway for its movement and burial. usgs.govepa.gov |

| Organic Carbon | Tracks particulate and dissolved organic carbon (POC & DOC). | The high affinity of this compound for organic matter means its partitioning and bioavailability are controlled by POC and DOC concentrations. researchgate.netmdpi.com |

| Chemical Fate | Includes processes like sorption/desorption, volatilization, and degradation. | Determines the persistence, phase distribution (dissolved vs. particulate), and ultimate removal of this compound from the system. mdpi.comepa.gov |

By integrating these processes, coupled models can offer valuable insights. For example, simulations can predict the net flux of this compound from seawater to sediments, highlighting potential long-term threats to benthic organisms and the wider food web. mdpi.com They also demonstrate that the dominant mechanisms of sediment action, such as resuspension and deposition, are often driven by changes in suspended solids concentrations and tidal cycles. epa.gov These sophisticated modeling tools are therefore essential for assessing the long-term fate of persistent contaminants and for informing effective environmental management and remediation strategies.

Bioaccumulation and Trophic Transfer of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Bioaccumulation in Aquatic Organisms (e.g., Fish, Shellfish)

2,2',3,4',6'-Pentachlorobiphenyl has a high potential for bioaccumulation in aquatic organisms. This process involves the net uptake of the contaminant from the environment, leading to concentrations in the organism that are higher than in the surrounding water or sediment. The lipophilic ("fat-loving") nature of this compound means it readily partitions into the fatty tissues of aquatic life.

A study focusing on adult zebrafish (Danio rerio) provided specific insights into the bioaccumulation of this congener. The research demonstrated stereoselective accumulation, meaning the different spatial arrangements (enantiomers) of the PCB-91 molecule accumulate at different rates. The study reported logarithmic bioconcentration factor (log BCFk) values of approximately 3.7 for the enantiomers of this compound, indicating it is a highly hazardous and persistent pollutant in aquatic organisms.

The accumulation of PCBs in aquatic organisms is influenced by several factors, including the species, its habitat, and the specific characteristics of the PCB congener. Since the concentration of PCBs in sediments can be significantly higher than in the water column, bottom-dwelling species often exhibit high levels of these contaminants.

Table 1: Bioconcentration Factor for this compound in Zebrafish

| Species | Compound | Log BCFk | Persistence Level |

|---|

Bioaccumulation in Terrestrial Organisms

The bioaccumulation of this compound is not limited to aquatic environments. This compound can also accumulate in terrestrial organisms through various pathways, including the consumption of contaminated food and inhalation of contaminated air. Soils can act as a significant reservoir for PCBs, leading to their uptake by plants and subsequent transfer into the terrestrial food web. nih.gov For instance, studies have shown that PCBs can accumulate in rice grown in contaminated paddy fields. nih.gov

Once ingested, this compound, like other PCBs, is stored in the fatty tissues of terrestrial animals. This includes humans, where exposure can occur through diet, particularly the consumption of contaminated fish and other animal products. Evidence of this bioaccumulation in humans comes from studies that have detected PCB-91 in human tissues. For example, one study found PCB-91 in the blood serum of 17 out of 35 individuals tested. ewg.org

Biomagnification Across Food Webs and Trophic Levels

A critical aspect of the environmental fate of this compound is its tendency to biomagnify. Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org This occurs because the compound is persistent, not easily metabolized or excreted, and is transferred from one trophic level to the next when an organism is consumed by another.

As a result, top predators in both aquatic and terrestrial food webs, such as large fish, predatory birds, and mammals (including humans), tend to have the highest concentrations of this and other PCB congeners in their bodies. wikipedia.org The process starts with the bioaccumulation in organisms at the bottom of the food web, such as phytoplankton and invertebrates. These organisms are then consumed by small fish, which are in turn eaten by larger fish, and so on. At each step, the concentration of this compound can increase, leading to significant body burdens in apex predators.

While this is a general principle for persistent, lipophilic compounds like PCBs, the specific patterns of congener biomagnification can vary between different food webs and ecosystems.

Congener-Specific Bioaccumulation Potentials

The term "PCBs" refers to a group of 209 distinct compounds, or congeners, each with a different number and arrangement of chlorine atoms on the biphenyl (B1667301) structure. The bioaccumulation potential is not uniform across all congeners; it is highly dependent on the specific molecular structure.

Factors influencing congener-specific bioaccumulation include:

Degree of Chlorination: Generally, the persistence and tendency to bioaccumulate increase with the number of chlorine atoms. greenfacts.org Highly chlorinated congeners are more lipophilic and less susceptible to metabolic breakdown.

Position of Chlorine Atoms: The arrangement of chlorine atoms on the biphenyl rings affects the molecule's shape and its susceptibility to metabolism. PCBs with chlorine atoms in the ortho positions have different toxicological and metabolic profiles than those without.

Metabolic Rate: The rate at which an organism can metabolize and excrete a specific congener plays a crucial role in its bioaccumulation potential. nih.gov Congeners that are more readily metabolized will not accumulate to the same extent as those that are resistant to degradation.

Studies have shown that the patterns of PCB congeners can differ among various trophic levels, which is a result of the selective bioaccumulation and metabolism of different congeners by different organisms. researchgate.net For this compound (a pentachlorobiphenyl), its five chlorine atoms contribute to its high lipophilicity and persistence in the environment, leading to a significant potential for bioaccumulation. The specific stereoselective accumulation observed in zebrafish for PCB-91 further highlights the nuanced, congener-specific nature of these processes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB-91 |

| Polychlorinated biphenyl | PCB |

| Carbon | C |

| Hydrogen | H |

Biotransformation and Biodegradation of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Metabolic Pathways in Environmental Biota

In animal and other eukaryotic organisms, 2,2',3,4',6'-pentachlorobiphenyl undergoes a series of metabolic transformations primarily aimed at increasing its water solubility to facilitate excretion. These processes, however, can also lead to the formation of metabolites with altered toxicological profiles.

Cytochrome P450-Mediated Biotransformation (e.g., CYP1A, CYP2B)

The initial and rate-limiting step in the metabolism of this compound is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes, particularly isoforms belonging to the CYP1A and CYP2B subfamilies, are known to be involved in the metabolism of various PCB congeners. scispace.comescholarship.org While direct studies specifying the exact CYP isoforms responsible for the metabolism of this compound are limited, research on structurally similar PCBs provides strong evidence for their involvement. For instance, studies on other pentachlorobiphenyls have demonstrated metabolism by CYP2A, CYP2B, and CYP3A family enzymes. researchgate.net

The metabolism of PCBs by cytochrome P450 enzymes is an atropselective process, meaning that the different spatial arrangements (atropisomers) of the chiral PCB molecule are metabolized at different rates. nih.gov This enantioselective metabolism can lead to an enrichment of one atropisomer of the parent compound and its metabolites in tissues. nih.gov In mice, the metabolism of this compound has been shown to be atropselective. nih.gov

The induction of CYP enzymes by exposure to PCBs can further influence the rate and profile of metabolite formation. For example, pretreatment of rats with phenobarbital, a known inducer of CYP2B, has been shown to increase the levels of hydroxylated PCB metabolites. scispace.com

Formation of Hydroxylated (OH-PCBs) and Methylsulfone (MeSO2-PCBs) Metabolites

The primary products of cytochrome P450-mediated oxidation are hydroxylated PCBs (OH-PCBs). nih.gov In studies with mice, several hydroxylated metabolites of this compound have been identified, with 2,2',3,4',6-pentachlorobiphenyl-5-ol being the major metabolite. nih.gov The formation of these metabolites is a critical step in the detoxification process, as the hydroxyl group provides a site for conjugation with molecules like glucuronic acid and sulfate, further increasing their water solubility for excretion. nih.gov

Another important class of metabolites is the methylsulfone PCBs (MeSO₂-PCBs). nih.govosti.gov While direct evidence for the formation of MeSO₂-PCBs from this compound is not extensively documented, the pathway is well-established for other PCB congeners. nih.govnih.gov This metabolic route is thought to involve the biliary excretion of glutathione (B108866) conjugates, which are then processed by intestinal microflora to form methylthio-PCBs. These are subsequently absorbed and oxidized in the liver to the final methylsulfone metabolites. nih.gov Studies on other pentachlorobiphenyls have shown the formation of both 3- and 4-MeSO₂ derivatives. osti.gov These metabolites have been found to persist and accumulate in tissues. nih.gov

| Parent Compound | Major Hydroxylated Metabolite | Potential Methylsulfone Metabolites |

| This compound | 2,2',3,4',6-Pentachlorobiphenyl-5-ol | 3-MeSO₂-2,2',3,4',6'-pentachlorobiphenyl, 4-MeSO₂-2,2',3,4',6'-pentachlorobiphenyl |

Table 1: Key Metabolites of this compound

Arene Oxide and Quinone Formation

The formation of hydroxylated metabolites by cytochrome P450 enzymes is believed to proceed through highly reactive electrophilic intermediates known as arene oxides. nih.govnih.gov These intermediates are formed by the addition of an oxygen atom across one of the aromatic rings of the biphenyl (B1667301) structure. While inherently unstable, arene oxides can be enzymatically hydrated to form dihydrodiols or can rearrange non-enzymatically to form phenols (hydroxylated PCBs). nebraska.edu Although the direct isolation of an arene oxide intermediate for this compound has not been reported, studies on other PCBs, such as 2,2',5,5'-tetrachlorobiphenyl, have provided direct evidence for their formation. nih.gov

Further oxidation of hydroxylated PCBs, particularly those with catechol (dihydroxy) or hydroquinone (B1673460) structures, can lead to the formation of quinones. mdpi.com This oxidation can be catalyzed by various enzymes, including peroxidases and tyrosinase. mdpi.com Quinones are highly reactive molecules that can participate in redox cycling and bind to cellular macromolecules, contributing to oxidative stress.

Microbial Biodegradation Mechanisms

In the environment, microorganisms play a crucial role in the breakdown of persistent organic pollutants like this compound. The biodegradation can occur under both aerobic and anaerobic conditions, employing distinct enzymatic pathways.

Aerobic Degradation Pathways

Under aerobic conditions, the primary mechanism for the bacterial degradation of PCBs is through a dioxygenase-mediated pathway. researchgate.netnih.gov Biphenyl-oxidizing bacteria, such as those from the genera Pseudomonas and Microbacterium, can initiate the attack on the biphenyl rings. nih.govfrontiersin.org The process typically involves the following steps:

Dioxygenation: A biphenyl dioxygenase (BphA) enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. researchgate.net

Dehydrogenation: The dihydrodiol is then dehydrogenated by a dehydrogenase (BphB) to form a dihydroxy-PCB (a catechol). researchgate.net

Ring Cleavage: The catechol ring is subsequently cleaved by a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), breaking the aromatic structure. researchgate.net

Further Degradation: The resulting product is further metabolized through a series of hydrolytic and oxidative reactions, eventually leading to intermediates of central metabolism, such as those in the Krebs cycle. researchgate.net

While specific studies on the aerobic degradation of this compound are scarce, research on pentachlorobiphenyls in general by strains like Microbacterium paraoxydans has shown the upregulation of pathways involved in benzoate (B1203000) degradation, indicating the breakdown of the chlorinated aromatic rings. frontiersin.org

Anaerobic Dechlorination Processes

In anaerobic environments such as sediments and waterlogged soils, the primary microbial process for the transformation of highly chlorinated PCBs is reductive dechlorination. epa.gov This process involves the removal of chlorine atoms from the biphenyl rings, with the PCB congener acting as an electron acceptor. epa.gov

Anaerobic microbial consortia, which may include sulfate-reducing bacteria and other specialized dechlorinating bacteria, are responsible for this transformation. nih.govnih.gov Studies on the anaerobic dechlorination of a related compound, 2,3,4,5,6-pentachlorobiphenyl (B96224), have demonstrated a preference for the removal of chlorine atoms from the meta and para positions. epa.gov This process typically results in the accumulation of less chlorinated congeners, which may then be more susceptible to aerobic degradation. epa.gov The dechlorination process is often a slow, stepwise removal of chlorine atoms.

| Degradation Type | Key Enzymes/Processes | Primary Transformation |

| Aerobic Degradation | Biphenyl dioxygenase, Dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl 1,2-dioxygenase | Ring cleavage and mineralization |

| Anaerobic Dechlorination | Reductive dehalogenases | Removal of chlorine atoms |

Table 2: Microbial Degradation Mechanisms for Pentachlorobiphenyls

Strain-Specific Degradation Capabilities (e.g., Microbacterium paraoxydans)

The bacterial degradation of highly chlorinated PCBs like pentachlorobiphenyl (PentaCB) has been a significant area of research, as these compounds are generally resistant to breakdown. nih.govnih.gov A newly identified bacterium, Microbacterium paraoxydans, has demonstrated a notable capability to degrade PentaCB. nih.govbiorxiv.org

In laboratory studies, intracellular enzymes from M. paraoxydans were shown to be highly effective. nih.gov Research indicates that at an initial concentration of 1 mg/L, the degradation of PentaCB by these enzymes can reach 23.9% within four hours, achieving complete degradation within 12 hours. nih.govdntb.gov.uaresearchgate.net The optimal condition for the activity of this intracellular enzyme mixture was found to be at a pH of 6.0. nih.govnih.govdntb.gov.ua When comparing the efficacy of intracellular enzymes from six different biphenyl-metabolizing bacteria, M. paraoxydans demonstrated the highest efficiency, completely decomposing the target PentaCB. nih.gov

The degradation rate is, however, dependent on the concentration of the PCB. Studies using PCB101 (2,2',4,5,5'-Pentachlorobiphenyl), a proxy for PentaCB, showed that as the concentration increased, the degradation rate by M. paraoxydans enzymes decreased. nih.govbiorxiv.org

Degradation of Pentachlorobiphenyl by Microbacterium paraoxydans Intracellular Enzymes

This table summarizes the degradation efficiency of pentachlorobiphenyl (1 mg/L) over time by the intracellular enzymes of M. paraoxydans at an optimal pH of 6.0.

| Time (hours) | Degradation Rate (%) |

|---|---|

| 2 | 12.5% nih.gov |

| 4 | 23.9% nih.govnih.govbiorxiv.org |

| 12 | 100% nih.govbiorxiv.orgdntb.gov.ua |

Influence of Molecular Structure and Chlorine Substitution on Biodegradability

The biodegradability of PCBs is heavily influenced by the number and position of chlorine atoms on the biphenyl structure. researchgate.netnih.govnih.gov Several general relationships have been established through studies with various bacterial strains like Alcaligenes and Acinetobacter. researchgate.netnih.govnih.gov

Degree of Chlorination : Degradation generally decreases as the number of chlorine substituents increases. researchgate.netnih.govnih.gov PCB isomers with more than four chlorine atoms, such as this compound, are significantly less susceptible to degradation than their lower-chlorinated counterparts. nih.govresearchgate.netnih.govnih.gov

Ortho-Substitution : The presence of chlorine atoms at the ortho-positions (carbons 2, 2', 6, and 6') is a major impediment to degradation. researchgate.netnih.govnih.gov Specifically, PCBs with two chlorines on the ortho positions of both rings (a 2,2'- substitution pattern), as seen in this compound, exhibit very poor degradability. nih.govresearchgate.netnih.govnih.gov

Ring Fission : Preferential cleavage of the biphenyl molecule typically occurs on the ring that is less chlorinated. researchgate.netnih.govnih.gov In the case of this compound, the ring with three chlorine atoms (2,3,6) would be more resistant to attack than the di-chlorinated ring (2',4').

Accumulation of Intermediates : The presence of a 4'-chloro substitution often leads to the formation and accumulation of a yellow metabolic intermediate during degradation. researchgate.netnih.govnih.gov

The structure of this compound, with five chlorine atoms including a 2,2'- substitution, makes it a highly recalcitrant congener. nih.govresearchgate.net

Enantioselective Disposition and Metabolism

This compound (also known as CB91) is a chiral molecule, existing as two stable atropisomers (enantiomers) that are non-superimposable mirror images. Biochemical processes, particularly metabolism by cytochrome P450 (CYP) enzymes, can be enantioselective, meaning they preferentially act on one atropisomer over the other. acs.orgnih.gov

Studies involving human and rat CYP2B subfamilies have investigated the enantioselective metabolism of CB91. acs.org

Both human CYP2B6 and rat CYP2B1 can metabolize the separated atropisomers of CB91, producing both dechlorinated and hydroxylated metabolites. acs.org

For CB91, several hydroxylated metabolites are formed by both P450 enzymes, with 5-OH-CB91 predicted to be a major metabolite. acs.org

Dechlorination of CB91 was also observed through the identification of 3-OH-CB51 as a metabolite. acs.org

The specific conformation of the PCB atropisomer within the substrate-binding cavity of the enzyme and its proximity to the P450 heme group are key factors determining the rate and products of metabolism. acs.org This enantioselective metabolism is crucial because the toxicity of a chiral PCB can be dependent on the specific atropisomer. acs.org

Proteomic and Metabolomic Investigations of Biodegradation

To understand the mechanisms by which microorganisms like Microbacterium paraoxydans degrade highly chlorinated PCBs, researchers employ proteomic and metabolomic analyses. These studies identify the specific proteins and metabolic byproducts that are produced or consumed during the degradation process. nih.govnih.gov

In the case of M. paraoxydans degrading PentaCB, proteomic analysis revealed 12 up-regulated proteins. nih.govdntb.gov.ua These proteins suggest that functional degradation machinery is present both within the cytoplasm and on the outer surface of the cell membrane. nih.govdntb.gov.uaresearchgate.net

Key Up-Regulated Proteins in M. paraoxydans During PentaCB Degradation

This table lists some of the significant proteins that were up-regulated in Microbacterium paraoxydans during the biodegradation of pentachlorobiphenyl, indicating their role in the process.

| Protein | Potential Function |

|---|---|

| ABC transporter PentaCB-binding protein | Binds to PentaCB for transport into the cell. nih.govdntb.gov.ua |

| Translocase protein TatA | Involved in protein transport across the cell membrane. nih.govdntb.gov.ua |

| Signal peptidase I (SPase I) | Processes proteins for secretion or membrane insertion. nih.govdntb.gov.ua |

Metabolomic investigations identified five differentially enriched metabolites that were strongly associated with the up-regulated proteins. nih.govdntb.gov.ua The most significant of these was the up-regulation of 1,2,4-benzenetriol. nih.govbiorxiv.orgdntb.gov.ua This metabolite is a key intermediate that can feed into several established degradation pathways, including those for benzoate, chlorocyclohexane, and chlorobenzene. nih.govnih.govbiorxiv.org

Differentially Enriched Metabolites During PentaCB Degradation by M. paraoxydans

This table highlights the significant metabolites that showed changes in abundance during the degradation of pentachlorobiphenyl, providing insight into the metabolic pathways involved.

| Metabolite | Regulation | Associated Degradation Pathways |

|---|---|---|

| 1,2,4-Benzenetriol | Up-regulated nih.govnih.govbiorxiv.org | Benzoate, Chlorocyclohexane, Chlorobenzene, Aminobenzoate nih.govnih.govbiorxiv.org |

| Octadecanol | Up-regulated nih.govbiorxiv.org | - |

| Malonamide | Up-regulated nih.govbiorxiv.org | - |

| Citraconic acid | Up-regulated nih.govbiorxiv.org | - |

| Hexadecane | Down-regulated nih.govbiorxiv.org | - |

These findings help elucidate the complex biochemical pathways involved in the degradation of this compound by specialized bacteria. nih.gov

Ecotoxicological Investigations of 2,2 ,3,4 ,6 Pentachlorobiphenyl in Non Human Biota

General Ecotoxicological Endpoints in Model Organisms (e.g., Fish, Birds, Rodents)

The ecotoxicity of 2,2',3,4',6'-pentachlorobiphenyl, a specific polychlorinated biphenyl (B1667301) (PCB) congener, has been a subject of scientific scrutiny due to the widespread environmental contamination and persistence of PCBs. While specific studies on this individual congener are less common than for broader PCB mixtures, research on related PCBs provides insight into its likely ecotoxicological endpoints.

In rodents , studies on various PCB congeners have consistently demonstrated adverse neurodevelopmental outcomes following exposure. nih.gov These effects include impaired learning, memory deficits, and altered motor skills. nih.gov Hydroxylated metabolites of PCBs, which can be formed in the body after exposure, are also of concern as they can cross the blood-brain barrier and may possess structural similarities to hormones like thyroxine, potentially interfering with thyroid signaling. nih.gov

For fish , exposure to certain PCBs is known to induce a range of toxic effects. For instance, studies on other pentachlorobiphenyls have shown the potential for mitochondrial dysfunction and oxidative stress in thyroid cells, leading to thyroid disruption. jst.go.jp

The following table summarizes the observed ecotoxicological endpoints in various model organisms exposed to relevant PCB congeners.

| Model Organism | Ecotoxicological Endpoint | Reference |

| Rodents (Mice) | Neurodevelopmental toxicity, including impaired learning and memory. | nih.gov |

| Rodents (Rats) | Potential for thyroid dysfunction through mitochondrial oxidative stress. | jst.go.jp |

| Fish | Induction of apoptosis (cell death) and oxidative stress in hepatocytes. | nih.gov |

Toxic Equivalency Factor (TEF) Approach for Dioxin-like Activity Assessment in Ecological Context

The Toxic Equivalency Factor (TEF) approach is a widely used regulatory tool for assessing the risk of complex mixtures of dioxin-like compounds (DLCs). This method quantifies the toxicity of individual polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs) relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. nih.govnih.gov The total dioxin-like toxicity of a mixture is then expressed as a single value, the Toxic Equivalent (TEQ). nih.gov

A fundamental prerequisite for a compound to be included in the TEF scheme is its ability to bind to the aryl hydrocarbon receptor (AhR) and elicit a spectrum of biochemical and toxic responses characteristic of TCDD. nih.gov This binding is highly dependent on the molecule's structure. For PCBs, a planar or coplanar conformation is essential for effective AhR binding. This planarity is determined by the number and position of chlorine atoms on the biphenyl rings. nih.gov

The compound this compound, also known as PCB 91 or PCB 89, is classified as a non-dioxin-like PCB. Its structure includes two chlorine atoms in the ortho positions (positions 2 and 6'). These bulky ortho-substituted chlorines create steric hindrance, preventing the two phenyl rings from rotating into the flat, coplanar orientation required for significant AhR binding. nih.govwikipedia.org

Consequently, this compound does not exhibit the dioxin-like mechanism of toxicity. It is not included in the World Health Organization (WHO) TEF scheme for mammals, birds, or fish because it does not meet the structural requirements for AhR activation. nih.govresearchgate.net Therefore, it is assigned a TEF value of zero for dioxin-like activity, indicating that it does not contribute to the TEQ of a mixture. Risk assessment for this congener must consider alternative, non-dioxin-like mechanisms of toxicity. nih.govnih.gov

Advanced Analytical Methodologies for 2,2 ,3,4 ,6 Pentachlorobiphenyl and Its Metabolites

Sample Collection, Preparation, and Extraction Techniques from Diverse Environmental Matrices

The analysis of 2,2',3,4',6'-Pentachlorobiphenyl begins with meticulous sample collection and preparation, which is essential to ensure the accuracy and reliability of the results. cdc.gov Care must be taken to use contamination-free equipment and containers. cdc.gov While grab sampling is common, concentrating the analyte from large volumes of water or air onto sorbents can also be performed. cdc.gov Following collection, the PCBs must be separated from the sample matrix.

Common extraction techniques vary depending on the matrix. For solid matrices like soil, established methods include Soxhlet extraction, sonication, and microwave extraction. thermofisher.com The United States Environmental Protection Agency (U.S. EPA) recommends Soxhlet extraction with a mixture of hexane (B92381) and acetone (B3395972) for isolating PCBs from soil. nih.gov Other solvents such as dichloromethane (B109758) are also utilized. nih.gov For oily matrices, from which PCBs can be difficult to separate due to their solubility, techniques like pressurized liquid extraction (PLE) have been developed to reduce solvent consumption and extraction time. cdc.govvscht.cz Biological samples, such as fish tissue, also commonly undergo Soxhlet extraction or PLE. vscht.cz

After the initial extraction, a "cleanup" step is crucial to remove interfering compounds. cdc.gov This is often accomplished using chromatographic techniques such as gel permeation chromatography, or adsorption chromatography with materials like silica (B1680970) gel, Florisil, or activated carbon. cdc.govnih.gov For instance, a multilayer silica column followed by separation on commercial carbon cartridges is a validated procedure for cleaning up fish extracts before analysis. nih.gov

Table 1: Common Extraction and Cleanup Techniques for PCB Analysis

| Technique | Matrix | Description | Solvents | Reference |

|---|---|---|---|---|

| Extraction | ||||

| Soxhlet Extraction | Soil, Biota | A standard method involving continuous extraction with a solvent. Recommended by the U.S. EPA for soil samples. | Hexane, Acetone, Dichloromethane | cdc.govthermofisher.comnih.gov |

| Sonication | Soil | Uses ultrasonic waves to enhance extraction efficiency. | Hexane, Acetone | thermofisher.comnih.gov |

| Microwave Extraction | Soil | Employs microwave energy to heat solvents and accelerate extraction. | Not specified | thermofisher.com |

| Pressurized Liquid Extraction (PLE) | Biota, Soil | Uses elevated temperatures and pressures to increase extraction speed and efficiency, reducing solvent use. | Hexane-dichloromethane, Hexane-acetone | vscht.cz |

| Solid-Phase Extraction (SPE) | Water | Concentrates analytes from aqueous samples onto a solid sorbent. | Not specified | cdc.govclu-in.org |

| Cleanup | ||||

| Adsorption Chromatography | Extracts | Separates PCBs from interfering compounds based on affinity for a solid stationary phase. | Not specified | cdc.govnih.gov |

| Gel Permeation Chromatography (GPC) | Extracts | Separates molecules based on size, effective for removing large molecules like lipids. | Not specified | cdc.gov |

Chromatographic Separation Techniques

Once extracted and cleaned, the sample components are separated chromatographically before detection. Gas and liquid chromatography are the primary methods used for the analysis of this compound.

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) is the gold standard for separating complex mixtures of PCB congeners. chromatographyonline.comcdc.gov This technique achieves superior resolution by using long (e.g., 40-60 meters), wall-coated capillary columns with small internal diameters (e.g., 0.18-0.25 mm). chromatographyonline.comcdc.gov The stationary phase is a thin film (e.g., 0.20 µm) coated on the inner wall of the fused silica capillary, which allows for fast mass transfer of the analyte and highly efficient separations. chromatographyonline.com A common stationary phase for PCB analysis is a 5% phenyl-dimethylpolysiloxane. chromatographyonline.com

A more advanced approach is comprehensive two-dimensional gas chromatography (GC×GC). nih.gov In GC×GC, the effluent from a primary HRGC column is passed through a modulator to a second, shorter column with a different stationary phase. nih.gov This provides an additional dimension of separation, which is particularly useful for resolving co-eluting congeners that are difficult to separate using a single column. nih.govresearchgate.net For example, GCxGC can separate toxic non- and mono-ortho chlorinated biphenyls, and the ordered structure of the resulting two-dimensional chromatogram can aid in congener identification. nih.gov

Table 2: Typical HRGC Column Parameters for PCB Analysis

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Column Length | 40 - 60 m | Provides a large number of theoretical plates for high-resolution separation. | chromatographyonline.com |

| Internal Diameter | 0.18 - 0.25 mm | A smaller diameter increases separation efficiency. | chromatographyonline.com |

| Stationary Phase | 5% Phenyl Polysiloxane | A common, versatile phase for PCB analysis, compatible with mass spectrometry. | chromatographyonline.com |

| Film Thickness | 0.20 - 0.25 µm | A thin film allows for fast mass transfer, improving peak shape and resolution. | chromatographyonline.comresearchgate.net |

Liquid Chromatography (LC)

While gas chromatography is the predominant technique, high-performance liquid chromatography (HPLC) serves as a valuable alternative or supplementary method. cdc.govoup.com HPLC is particularly useful for fractionating complex PCB mixtures or separating specific congeners that interfere with each other in GC analysis. oup.com For instance, a method using a porous graphitic carbon column with hexane as a single mobile solvent has been developed to separate non-planar PCB congeners from coplanar ones. oup.com This can be critical for the accurate quantification of toxic congeners that might otherwise be obscured by less toxic, co-eluting compounds like 2,3,3',4',6-pentachlorobiphenyl (B1200508) (PCB 110). oup.com

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) is used for the definitive identification and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of PCBs. upb.roepa.gov After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). epa.gov The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. upb.roresearchgate.net For pentachlorobiphenyls, the molecular ion cluster around m/z 324, 326, and 328, reflecting the isotopic distribution of chlorine, is characteristic. upb.roresearchgate.net

For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often employed. researchgate.netepa.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. researchgate.netepa.gov This significantly improves the signal-to-noise ratio, allowing for lower detection limits. epa.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity than GC-MS. nih.govnih.gov This technique involves two stages of mass analysis. A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored by the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), drastically reduces background interference and chemical noise, making it ideal for analyzing trace levels of PCBs in complex matrices like biological tissues. nih.govnih.gov

GC-MS/MS, particularly using a triple quadrupole (QqQ) or an ion trap mass spectrometer, has been successfully applied to the analysis of non-ortho PCBs in fish, achieving detection limits in the sub-picogram per gram range. nih.govnih.gov The high selectivity of GC-MS/MS also helps to minimize the effect of potential interferences, such as polychlorinated naphthalenes. nih.gov Studies comparing atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) with GC-high resolution mass spectrometry (GC-HRMS) have demonstrated its suitability and comparable performance for the analysis of PCBs in food and feed samples. wur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly vital tool for the analysis of this compound metabolites, particularly the more polar hydroxylated PCBs (OH-PCBs). mdpi.comnih.gov This technique offers significant advantages over traditional Gas Chromatography-Mass Spectrometry (GC-MS), most notably by allowing for the direct injection of extracts without the need for a derivatization step, which is required for phenolic compounds in GC-MS. mdpi.comnih.govresearchgate.net This circumvents potential issues and time associated with derivatization. researchgate.net

The general workflow for LC-MS/MS analysis involves sample extraction, cleanup, and concentration before injection into the LC system. mdpi.com For OH-PCBs, Electrospray Ionization (ESI) in negative mode (ESI-) is commonly employed as it has been shown to be effective. mdpi.com Following ionization, the precursor ions are selected and fragmented to produce characteristic product ions, which are monitored for quantification in what is known as Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net This process provides high selectivity and sensitivity for detecting trace levels of these compounds in complex biological matrices like blood plasma and animal-derived foods. mdpi.comnih.govnih.gov

Recent advancements have coupled LC with technologies like Trapped Ion Mobility Spectrometry (TIMS) and Time-of-Flight (TOF) high-resolution mass spectrometry. nih.gov This combination (LC-TIMS-TOF MS) enhances selectivity by adding the collisional cross section (CCS) as another point of identification alongside retention time and accurate mass-to-charge ratio (m/z). nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, allows for faster separations and improved resolution, further enhancing the analytical capabilities for OH-PCBs. mdpi.comnih.gov

Table 1: Key Features of LC-MS/MS Methods for PCB Metabolite Analysis

| Feature | Description | Source |

|---|---|---|

| Primary Advantage | Direct injection without derivatization, unlike GC-MS for phenolic compounds. | mdpi.comresearchgate.net |

| Common Ionization Mode | Electrospray Ionization in negative mode (ESI-). | mdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | mdpi.comresearchgate.net |

| Advanced Techniques | Coupling with UPLC, Trapped Ion Mobility Spectrometry (TIMS), and Time-of-Flight (TOF) MS enhances separation and identification. | mdpi.comnih.gov |

Isotope Dilution and Internal Standard Quantification Strategies

For the most accurate and precise quantification of this compound and its metabolites, isotope dilution mass spectrometry (IDMS) is the preferred method. dspsystems.eunih.gov This technique involves "spiking" a sample with a known amount of a stable, isotopically labeled version of the target analyte—most commonly a ¹³C-labeled standard—prior to extraction and cleanup. researchgate.netdspsystems.euisotope.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. dspsystems.eu By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of the native compound, effectively correcting for matrix effects and recovery losses. researchgate.netscispace.com

The choice of internal standard is crucial. For the analysis of specific PCB congeners, a corresponding ¹³C-labeled congener is ideal. dspsystems.eu When analyzing PCBs as Aroclors (commercial mixtures), a compound like decachlorobiphenyl (B1669993) may be used as a surrogate standard. epa.gov However, if decachlorobiphenyl itself is a target analyte, an alternative such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) might be used. epa.gov For congener-specific analyses where decachlorobiphenyl is used as the internal standard, tetrachloro-m-xylene (B46432) can be employed as a surrogate. epa.gov

Table 2: Examples of Internal Standards and Surrogates in PCB Analysis

| Compound Type | Application | Example Compound(s) | Source |

|---|---|---|---|

| Isotope-Labeled Standard | Isotope Dilution for Congener-Specific Analysis | ¹³C-labeled PCB congeners | researchgate.netdspsystems.eu |

| Surrogate Standard | Aroclor Analysis | Decachlorobiphenyl, Tetrachloro-m-xylene | epa.gov |

| Alternative Internal Standard | Congener Analysis when Decachlorobiphenyl is an analyte | 2,2',4,4',5,5'-hexabromobiphenyl | epa.gov |

Quality Assurance, Quality Control, and Method Validation

Robust quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and legally defensible data in the analysis of this compound. Method validation ensures that the analytical procedure is fit for its intended purpose and involves assessing several key performance characteristics.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These limits are critical for determining the suitability of a method for trace-level analysis in various matrices.

For hydroxylated PCBs, modern analytical methods have achieved very low detection limits. For instance, a UPLC-MS/MS method for OH-PCBs in animal-derived food reported LODs in the range of 0.003–0.010 µg/kg and LOQs from 0.009–0.030 µg/kg. mdpi.com An LC-TIMS-TOF MS method for OH-PCBs in human blood plasma achieved an LOD of approximately 10 pg/mL and an LOQ of about 50 pg/mL. nih.gov For parent PCBs, isotope dilution GC-MS/MS methods have demonstrated detection limits in the low pg/mL range (0.7–6.5 pg/mL) for human serum. nih.gov

Table 3: Reported Detection and Quantitation Limits for PCBs and Metabolites

| Method | Analyte | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| UPLC-MS/MS | OH-PCBs | Animal-derived food | 0.003–0.010 µg/kg | 0.009–0.030 µg/kg | mdpi.com |

| LC-TIMS-TOF MS | OH-PCBs | Human blood plasma | ~10 pg/mL | ~50 pg/mL | nih.gov |

| GC-MS/MS | PBBs and PCBs | Human serum | 0.7–6.5 pg/mL | - | nih.gov |

| UPLC-MS/MS | Pentachlorophenol | Seafood | 0.5 µg/kg | 1.0 µg/kg | mdpi.com |

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. abb.comhitachi-hightech.combiologic.net Repeatability is the precision observed under the same operating conditions over a short period. abb.comhitachi-hightech.com These parameters are typically evaluated using certified reference materials or by analyzing spiked samples at various concentrations.

Method validation studies for PCBs report accuracy in terms of average recovery rates. For example, a UPLC-MS/MS method for OH-PCBs showed average recoveries between 76.7% and 116.5%. mdpi.com A method for PCBs in fish samples using isotope dilution GC-MS/MS reported recoveries of 80.3% to 117.6%. researchgate.net Precision is expressed as the relative standard deviation (RSD), with values typically needing to be below a certain threshold (e.g., <20%). The aforementioned methods reported RSDs of less than 18.4% and between 5.09% and 18.5%, respectively, demonstrating good precision and repeatability. mdpi.comresearchgate.net

Table 4: Method Performance Metrics for PCB Analysis

| Method | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|---|

| UPLC-MS/MS | OH-PCBs | Animal-derived food | 76.7 - 116.5 | < 18.4 | mdpi.com |

| GC-MS/MS | PBBs and PCBs | Human serum & semen | 84 - 119 | < 19 | nih.gov |

| UPLC-MS/MS | Pentachlorophenol | Seafood | 86.4 - 102.5 | 2.9 - 12.1 | mdpi.com |

Novel and Emerging Analytical Approaches (e.g., Microextraction, Chirality-Specific Analysis)

Research continues to advance analytical methods for PCBs, focusing on improving efficiency, reducing environmental impact, and providing more detailed toxicological information.

Microextraction Techniques: Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a polymer-coated fiber to extract analytes from a sample matrix. scispace.com The fiber can be immersed directly into a liquid sample or exposed to the headspace above it (HS-SPME). scispace.com After extraction, the fiber is transferred directly to the GC injector for thermal desorption and analysis. scispace.com This approach significantly reduces solvent consumption and sample preparation time compared to traditional liquid-liquid extraction. scispace.comelectronicsandbooks.com For PCBs in water, HS-SPME at elevated temperatures has been shown to offer excellent linearity and sensitivity, with detection limits at the sub-ng/L level. scispace.com

Chirality-Specific Analysis: Nineteen PCB congeners, including several pentachlorobiphenyls, are chiral, meaning they exist as non-superimposable mirror images called atropisomers or enantiomers. ee-net.ne.jpuliege.be These atropisomers can exhibit different biological and toxicological behaviors. ee-net.ne.jp Therefore, enantioselective analysis is crucial for accurately assessing their environmental fate and risk. This is typically achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OJ-H), which can separate the individual atropisomers before detection. ee-net.ne.jpkobe-u.ac.jp Studies have shown that metabolic processes can be enantioselective, leading to an enrichment of one atropisomer over the other in biological samples. nih.govnih.gov For example, the metabolite 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) was formed atropselectively in poplar plants. nih.gov Such analyses provide deeper insight into the biotransformation pathways and disposition of chiral PCBs. uliege.benih.gov

Environmental Remediation and Management Strategies for 2,2 ,3,4 ,6 Pentachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses natural biological processes to degrade or transform hazardous substances into less toxic forms. For PCBs, this often involves the use of microorganisms and plants.

Microbial Remediation (e.g., Biostimulation, Bioaugmentation)